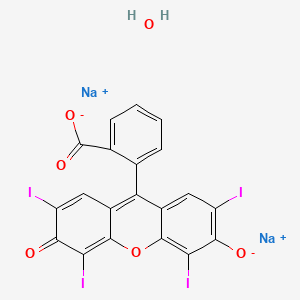
Erythrosine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrosine sodium, also known as Red No. 3, is an organoiodine compound and a derivative of fluorone. It is primarily used as a pink dye for food coloring, printing ink, biological stains, dental plaque disclosing agents, radiopaque mediums, sensitizers for orthochromatic photographic films, and visible light photoredox catalysts . The compound is the disodium salt of 2,4,5,7-tetraiodofluorescein and has a maximum absorbance at 530 nm in an aqueous solution .
Métodos De Preparación
Erythrosine sodium is synthesized through the iodination of fluorescein, followed by alkaline hydrolysis . The industrial production involves dissolving approximately 5 grams of the lake into a 500-ml beaker, adding 250 ml water and 60 ml concentrated hydrochloric acid, and boiling to dissolve the alumina while converting erythrosine to its “free acid” form, which is insoluble in acid .
Análisis De Reacciones Químicas
Erythrosine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different iodinated products.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly documented.
Substitution: This compound can undergo substitution reactions, particularly involving the iodine atoms. Common reagents used in these reactions include ammonium acetate buffer solution and methanol.
Aplicaciones Científicas De Investigación
Erythrosine sodium has a wide range of scientific research applications:
Mecanismo De Acción
Erythrosine sodium exerts its effects primarily through its interaction with light and iodine content. It has been shown to inhibit the action of pepsin at concentrations of 200-400 mg/l but does not affect lipase activity . The compound is metabolically stable, with 100% of the ingested amount excreted with its iodine content intact . It can interfere with protein-bound iodine determinations, leading to elevated levels in the serum .
Comparación Con Compuestos Similares
Erythrosine sodium is often compared with other synthetic dyes such as Allura Red AC (Red No. 40) and other iodinated fluoresceins. Unlike Allura Red AC, this compound has a higher iodine content and is less commonly used in the United States due to its partial ban by the FDA . Similar compounds include:
- Allura Red AC (Red No. 40)
- 2,4,5,7-Tetraiodofluorescein
- Mono-, di-, and tri-iodinated fluoresceins
This compound’s uniqueness lies in its specific applications in photodynamic therapy, its high iodine content, and its use as a radiopaque medium .
Propiedades
Número CAS |
49746-10-3 |
|---|---|
Fórmula molecular |
C20H8I4Na2O6 |
Peso molecular |
897.9 g/mol |
Nombre IUPAC |
disodium;2-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate;hydrate |
InChI |
InChI=1S/C20H8I4O5.2Na.H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;/h1-6,25H,(H,27,28);;;1H2/q;2*+1;/p-2 |
Clave InChI |
IVKWXPBUMQZFCW-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)I)[O-])I)I)I)C(=O)[O-].O.[Na+].[Na+] |
Key on ui other cas no. |
49746-10-3 |
Sinónimos |
2',4',5',7'-Tetraiodofluorescein Erythrosin Erythrosin B Erythrosine Erythrosine B F D and C #3 FD and C Red No. 3 FDC Red No. 3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















